molecular formula C21H19N3O4 B12325707 2-(3,4-Dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

2-(3,4-Dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

Cat. No.: B12325707
M. Wt: 377.4 g/mol
InChI Key: HZSPPSAESSMSNY-UHFFFAOYSA-N
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Description

(6R,trans)-6-(3,4-dihydroxyphenyl)-2,3,6,7,12,12a-hexahydro-2-Methyl-pyrazino[1’,2] is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a pyrazino ring fused with a hexahydro structure and a dihydroxyphenyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,trans)-6-(3,4-dihydroxyphenyl)-2,3,6,7,12,12a-hexahydro-2-Methyl-pyrazino[1’,2] involves multiple steps, typically starting with the preparation of the pyrazino ring. This can be achieved through a series of condensation reactions involving appropriate precursors. The dihydroxyphenyl group is then introduced via electrophilic aromatic substitution reactions. The final product is obtained after several purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(6R,trans)-6-(3,4-dihydroxyphenyl)-2,3,6,7,12,12a-hexahydro-2-Methyl-pyrazino[1’,2] undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the pyrazino ring and the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products

Scientific Research Applications

(6R,trans)-6-(3,4-dihydroxyphenyl)-2,3,6,7,12,12a-hexahydro-2-Methyl-pyrazino[1’,2] has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6R,trans)-6-(3,4-dihydroxyphenyl)-2,3,6,7,12,12a-hexahydro-2-Methyl-pyrazino[1’,2] involves its interaction with specific molecular targets. The dihydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound may also affect various signaling pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6R,trans)-6-(3,4-dihydroxyphenyl)-2,3,6,7,12,12a-hexahydro-2-Methyl-pyrazino[1’,2] stands out due to its unique combination of a pyrazino ring and a dihydroxyphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSPPSAESSMSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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